molecular formula C15H15N3OS B1387446 4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105192-04-8

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1387446
CAS RN: 1105192-04-8
M. Wt: 285.4 g/mol
InChI Key: ORFNBYBFKUBIAS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound with the CAS Number: 1105192-04-8 and a molecular weight of 285.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N3OS/c1-2-19-12-6-3-7-13-14(12)18-15(20-13)17-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 207–209 °C . Its IR (KBr) ν max /cm −1 values are 3560, 3021, 2835, 1684, 1411, 1365, 1024 .

Scientific Research Applications

Anti-Tubercular Agents

Compounds similar to “4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds have shown significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anticancer Activity

Derivatives of the compound have been synthesized and evaluated for their anticancer activity against lung cancer . One of the derivatives showed ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives of the compound have also been evaluated for their antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . One of the derivatives showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

Synthesis of N-(pyridin-2-yl)amides

N-(Pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

properties

IUPAC Name

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-19-12-6-3-7-13-14(12)18-15(20-13)17-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFNBYBFKUBIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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